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Compound of Interest

Compound Name: Pyramid

Cat. No.: B14252579

Welcome to the Technical Support Center for the "Pyramid" dissolution method. This guide is
designed for researchers, scientists, and drug development professionals to provide
troubleshooting assistance and answers to frequently asked questions (FAQs) encountered
during the application of this systematic approach to dissolution method development.

Understanding the "Pyramid" Dissolution Method

The "Pyramid" or "Levels" concept in dissolution method development refers to a tiered
approach for selecting a dissolution medium with the appropriate level of complexity based on
the physicochemical properties of the drug and the formulation's characteristics. This
systematic method, as described by Markopoulos, Andreas et al., aims to tailor the in vitro test
conditions to be more predictive of in vivo performance, including the establishment of in vitro-
in vivo correlations (IVIVC). The complexity of the dissolution media increases as one moves
up the pyramid, from simple buffers to complex, multi-component biorelevant media.[1]

Frequently Asked Questions (FAQS)
Q1: What are the different levels of the "Pyramid" dissolution method?

Al: The "Pyramid" approach categorizes dissolution media into different levels of complexity.
While the exact number of levels can vary, a general representation is as follows:

o Level O0: Simple Buffers: This forms the base of the pyramid and includes standard
pharmacopeial buffers (e.g., HCI, phosphate buffers) at various physiological pH values
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(e.g., 1.2, 4.5, 6.8). These are suitable for highly soluble drugs (BCS Class 1 and 3) where
simple dissolution is expected.

e Level 1: Surfactant-Containing Media: For poorly soluble drugs (BCS Class 2 and 4), this
level incorporates surfactants (e.g., Sodium Dodecyl Sulfate - SDS) into the simple buffers to
enhance drug solubility and achieve sink conditions.

o Level 2: Biorelevant Media (Fasted State): This level utilizes simulated intestinal fluids for the
fasted state (FaSSIF), which contain bile salts and phospholipids to mimic the conditions in
the small intestine before a meal. This is crucial for understanding the dissolution of lipophilic
drugs.

o Level 3: Biorelevant Media (Fed State): The apex of the pyramid, this level employs
simulated intestinal fluids for the fed state (FeSSIF). These media have higher
concentrations of bile salts and phospholipids to simulate post-meal conditions and are
essential for investigating potential food effects on drug dissolution and absorption.

Q2: When should | move to a higher level in the "Pyramid"?
A2: Progression to a higher level is warranted under several circumstances:

e Poorly Soluble Drugs: If the drug substance has low aqueous solubility across the
physiological pH range.

 Failure to Achieve Sink Conditions: When the volume of the dissolution medium required to
dissolve the highest dose of the drug is impractically large.

 Investigating Food Effects: To understand how the presence of food in the gastrointestinal
tract might influence the dissolution and subsequent bioavailability of the drug.

o Developing an IVIVC: When the goal is to establish a correlation between the in vitro
dissolution profile and the in vivo pharmacokinetic data.

o Formulation contains solubility-enhancing excipients: To understand the interplay between
the formulation and the complex Gl fluids.

Q3: Can the "Pyramid" approach be applied to all oral dosage forms?
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A3: Yes, the principles of the "Pyramid” approach are applicable to various immediate-release
and modified-release solid oral dosage forms, including tablets and capsules. The specific
experimental conditions, such as apparatus type and agitation speed, will need to be adapted
based on the dosage form's characteristics.

Troubleshooting Guide

This section addresses common pitfalls and provides solutions for issues that may arise during
the implementation of the "Pyramid" dissolution method.

Issue 1: High Variability in Dissolution Results at Lower
Pyramid Levels

Possible Causes:

Inadequate Deaeration of the Medium: Dissolved gases can form bubbles on the dosage
form or apparatus, interfering with the dissolution process.

e Coning: Undissolved excipients may form a cone at the bottom of the vessel, hindering
further dissolution.

e Dosage Form Sticking or Floating: The tablet or capsule may adhere to the vessel walls or
float on the surface of the medium, leading to inconsistent hydrodynamics.

e Improper Equipment Setup: Incorrect centering of the paddle/basket or vessel can cause
variable hydrodynamics.

Troubleshooting Steps:

o Ensure Proper Deaeration: Deaerate the dissolution medium using a validated method (e.g.,
vacuum filtration, helium sparging).

o Adjust Agitation Speed: For coning issues with the paddle apparatus (USP Apparatus 2), a
modest increase in the rotation speed (e.g., from 50 to 75 rpm) may be justified.

o Use of Sinkers: For floating dosage forms, a validated sinker can be used to keep the unit at
the bottom of the vessel.
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» Verify Equipment Calibration and Setup: Regularly verify the calibration and proper setup of
the dissolution apparatus according to pharmacopeial standards.

Issue 2: Difficulty in Achieving Sink Conditions for a
Poorly Soluble Drug (BCS Class 2/4)

Possible Causes:
e The intrinsic solubility of the drug is very low in simple aqueous buffers.

e The highest dose strength is high, making it difficult to maintain sink conditions even in large
volumes of media.

Troubleshooting Workflow:
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Caption: Troubleshooting workflow for achieving sink conditions.
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Issue 3: Unexpected Precipitation of the Drug in
Biorelevant Media

Possible Causes:

e pH Shift: The drug may be soluble at a lower pH (e.g., in the stomach) but precipitate at the
higher pH of the small intestine.

« Interaction with Media Components: The drug may interact with bile salts or phospholipids,
leading to the formation of insoluble complexes.

o Supersaturation and Crystallization: The formulation may generate a supersaturated solution
that is not stable and crystallizes over time.

Troubleshooting Steps:

o Conduct a Two-Stage Dissolution Study: Simulate the gastrointestinal transit by first
exposing the dosage form to simulated gastric fluid (SGF) and then transferring it to FaSSIF.
This can help identify pH-dependent precipitation.

» Visual Observation: Carefully observe the dissolution vessels for any signs of cloudiness or
particle formation.

« Filtration Studies: Use different filter types to ensure that precipitated drug is not being
inadvertently removed during sampling.

o Characterize the Precipitate: If possible, collect and analyze the precipitate to confirm its
identity.

Experimental Protocols
Protocol 1: Preparation of Fasted State Simulated
Intestinal Fluid (FaSSIF)

This protocol is based on established literature and provides a standard method for preparing
FaSSIF.

Materials:
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e Sodium taurocholate

e Lecithin

o Maleic acid

e Sodium hydroxide

e Sodium chloride

o Purified water

Procedure:

o Prepare a buffer solution by dissolving maleic acid, sodium hydroxide, and sodium chloride

in purified water.

o Adjust the pH of the buffer solution to 6.5 with sodium hydroxide or hydrochloric acid.

 In a separate container, dissolve sodium taurocholate and lecithin in the buffer solution with

gentle stirring.

e The final medium should be a clear or slightly opalescent solution.

Quantitative Data: FaSSIF Composition

Component Concentration
Sodium Taurocholate 3 mM

Lecithin 0.75 mM

Maleic Acid 19.12 mM
Sodium Hydroxide 34.8 mM

Sodium Chloride 68.62 mM

pH 6.5

Osmolality ~270 mOsmol/kg
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Protocol 2: Two-Stage Dissolution for Investigating pH-
Dependent Solubility

This protocol is designed to mimic the transit of a drug product from the stomach to the small

intestine.
Apparatus: USP Apparatus 2 (Paddle)
Procedure:
o Stage 1 (Gastric):
o Place the dosage form in 750 mL of 0.1 N HCI (pH 1.2) at 37°C.

o Operate the apparatus at a specified speed (e.g., 50 rpm) for a predetermined time (e.g., 2

hours).
o Withdraw samples at appropriate time points.
o Stage 2 (Intestinal):

o After the gastric stage, add 250 mL of a pre-warmed (37°C) buffer concentrate to each
vessel to raise the pH to a target intestinal pH (e.g., 6.8).

o Continue the dissolution for a specified period, withdrawing samples at regular intervals.

Signaling Pathway: Logical Flow of Two-Stage Dissolution
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Caption: Logical workflow of a two-stage dissolution experiment.

By utilizing this technical support guide, we hope to provide you with the necessary tools and
information to successfully navigate the common challenges associated with the "Pyramid"
dissolution method development, leading to more robust and biorelevant in vitro testing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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